trans-11-Eicosenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

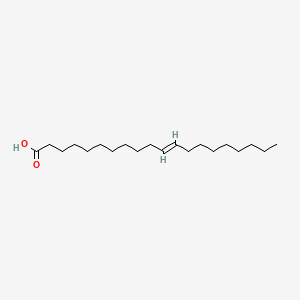

trans-11-Eicosenoic acid: is a monounsaturated omega-9 fatty acid. It is composed of twenty carbon atoms and one carbon-carbon double bond located at the eleventh position from the carboxyl end. . It is a colorless to pale yellow liquid under standard conditions and is odorless .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Extraction from Plant Oils: trans-11-Eicosenoic acid can be extracted from plant oils such as jojoba oil.

Hydrogenation of Fatty Acids: Another method involves the hydrogenation of unsaturated fatty acids.

Industrial Production Methods:

Refinement from Plant Oils: Industrial production often involves refining plant oils that are rich in this compound.

Chemical Synthesis: Large-scale chemical synthesis can be employed, where precursor fatty acids undergo specific chemical reactions to yield this compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-11-Eicosenoic acid can undergo oxidation reactions, especially when exposed to high temperatures, ultraviolet light, or oxygen.

Reduction: The compound can be reduced to form saturated fatty acids under hydrogenation conditions.

Substitution: It can participate in substitution reactions where the hydrogen atoms on the carbon chain are replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Oxidation Products: Peroxides, aldehydes, and ketones.

Reduction Products: Saturated fatty acids.

Substitution Products: Halogenated fatty acids.

Scientific Research Applications

Chemistry:

Analytical Standards: trans-11-Eicosenoic acid is used as an analytical standard in chromatography and mass spectrometry for the identification and quantification of fatty acids.

Biology:

Biomarker Research: It is studied as a potential biomarker for various biological processes and diseases.

Medicine:

Nutritional Studies: Research on its role in human nutrition and its potential health benefits, such as anti-inflammatory properties.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Metabolism: trans-11-Eicosenoic acid is metabolized in the body through beta-oxidation pathways.

Anti-inflammatory Effects: It may exert anti-inflammatory effects by modulating the expression of inflammatory cytokines and enzymes.

Neovascularization: Enhances neovascularization by increasing vascular endothelial growth factor expression, which is crucial for angiogenesis.

Comparison with Similar Compounds

cis-11-Eicosenoic acid:

Oleic acid: A monounsaturated omega-9 fatty acid with a double bond at the ninth position.

Palmitoleic acid: A monounsaturated omega-7 fatty acid with a double bond at the seventh position.

Uniqueness:

Double Bond Position: The unique position of the double bond at the eleventh carbon distinguishes trans-11-Eicosenoic acid from other similar fatty acids.

Trans Configuration: The trans configuration of the double bond imparts different physical and chemical properties compared to its cis counterpart.

Biological Activity

Trans-11-eicosenoic acid, also known as gondoic acid, is a monounsaturated fatty acid with a chain length of 20 carbons and a double bond at the 11th carbon. This compound has garnered attention in recent years due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential roles in metabolic processes. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

This compound is classified as an omega-9 fatty acid. Its molecular formula is C20H38O2, and it is characterized by the presence of a trans double bond, which distinguishes it from its cis isomers. The structural formula can be represented as follows:

Biological Activities

1. Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties. Research indicates that it can inhibit the production of prostaglandins, which are lipid compounds that contribute to inflammation. This inhibition may occur through competition with linoleic acid for enzymes involved in prostaglandin synthesis .

2. Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacteria and fungi. This property makes it a candidate for potential applications in food preservation and pharmaceutical formulations aimed at combating infections .

3. Impact on Metabolic Processes

This compound has been linked to several metabolic processes. For instance, it inhibits key enzymes such as glycerophosphate acyltransferase and cholinephosphotransferase in cell lines, suggesting a role in lipid metabolism . Additionally, elevated levels of this fatty acid have been observed in the red blood cell membranes of children with regressive autism, indicating a possible biomarker for metabolic changes associated with this condition .

Case Studies

-

Inflammation and Fatty Acid Profiles

A study examining the relationship between serum fatty acids and pregnancy outcomes in women with polycystic ovary syndrome (PCOS) found that this compound levels were lower in pregnant women compared to those who did not achieve pregnancy. This suggests that altered fatty acid profiles may influence reproductive health . -

Autism Spectrum Disorders

Elevated levels of this compound were noted in children with autism, highlighting its potential role as a biomarker for metabolic disturbances associated with developmental disorders .

Data Table: Biological Activities of this compound

Properties

CAS No. |

2462-94-4 |

|---|---|

Molecular Formula |

C20H38O2 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

icos-11-enoic acid |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22) |

InChI Key |

BITHHVVYSMSWAG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)O |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)O |

Key on ui other cas no. |

62322-84-3 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.